Methyl 5-bromo-2-((N-(1-methoxy-1-oxopropan-2-yl)methylsulfonamido)methyl)benzoate
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Overview
Description
Methyl 5-bromo-2-((N-(1-methoxy-1-oxopropan-2-yl)methylsulfonamido)methyl)benzoate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its brominated benzene ring and the presence of multiple functional groups, including a methoxy group, a sulfonylamino group, and an ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-((N-(1-methoxy-1-oxopropan-2-yl)methylsulfonamido)methyl)benzoate typically involves multiple steps. One common method includes the bromination of a suitable benzene derivative, followed by the introduction of the sulfonylamino group and the esterification process. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-((N-(1-methoxy-1-oxopropan-2-yl)methylsulfonamido)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the benzene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups into the benzene ring.
Scientific Research Applications
Methyl 5-bromo-2-((N-(1-methoxy-1-oxopropan-2-yl)methylsulfonamido)methyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-bromo-2-((N-(1-methoxy-1-oxopropan-2-yl)methylsulfonamido)methyl)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-methoxybenzoate: Similar structure but lacks the sulfonylamino group.
Methyl 5-bromo-2-aminobenzoate: Contains an amino group instead of the sulfonylamino group.
Methyl 5-bromo-2-hydroxybenzoate: Features a hydroxyl group instead of the methoxy group.
Uniqueness
Methyl 5-bromo-2-((N-(1-methoxy-1-oxopropan-2-yl)methylsulfonamido)methyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in biochemical research.
Properties
IUPAC Name |
methyl 5-bromo-2-[[(1-methoxy-1-oxopropan-2-yl)-methylsulfonylamino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO6S/c1-9(13(17)21-2)16(23(4,19)20)8-10-5-6-11(15)7-12(10)14(18)22-3/h5-7,9H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAXRFAMVYEIDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(CC1=C(C=C(C=C1)Br)C(=O)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO6S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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